Cas no 1351621-33-4 (2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide
- 2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide
- 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- 2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
- Z2736142044
- VU0524987-1
- F5857-2460
- 1351621-33-4
- AKOS024523797
-
- インチ: 1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2
- InChIKey: WOULMLSTCVMSPN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(NCC(C1=CC=CC2C=CC=CC1=2)O)(=O)=O
計算された属性
- 精确分子量: 361.0539422g/mol
- 同位素质量: 361.0539422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 74.8Ų
2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-2460-1mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-2μmol |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-5μmol |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-15mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-5mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-30mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-20μmol |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-10μmol |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-4mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F5857-2460-10mg |
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |
1351621-33-4 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamideに関する追加情報
Chemical Compound CAS No. 135162-33-4: 2-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-Yl)Ethyl)Benzene-1-Sulfonamide
The chemical compound with CAS No. 135162-33-4, commonly referred to as 2-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-Yl)Ethyl)Benzene-1-Sulfonamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group, a chloro group, and a hydroxynaphthyl ethyl side chain. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is particularly noteworthy due to the presence of multiple functional groups that can interact with biological systems in diverse ways. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drugs. The chloro substituent introduces electron-withdrawing effects, potentially influencing the compound's reactivity and stability. Additionally, the hydroxynaphthyl group adds a degree of hydrophobicity and aromaticity, which can be advantageous in drug design for targeting specific receptors or enzymes.
Recent studies have explored the potential of this compound as a lead molecule in drug discovery. For instance, researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These studies suggest that the compound may possess neuroprotective properties, making it a promising candidate for further preclinical testing.
In addition to its pharmacological applications, this compound has also been studied for its potential use in agrochemicals. Its ability to interact with plant enzymes and microbial targets has led to investigations into its role as a fungicide or herbicide. Preliminary results indicate that the compound exhibits moderate activity against several plant pathogens, though further research is required to optimize its efficacy and reduce potential environmental impacts.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki-Miyaura coupling and Stille coupling reactions, to construct the naphthyl side chain efficiently. The use of microwave-assisted synthesis has also been reported, enabling faster reaction times and higher yields.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, stereochemistry, and electronic properties.
In terms of safety and handling, this compound is classified as non-hazardous under standard laboratory conditions. However, appropriate precautions should be taken during synthesis and handling to avoid exposure to sensitive individuals or environmental contamination.
Looking ahead, the future of this compound lies in its potential to serve as a versatile building block for drug development and materials science. Ongoing research aims to explore its interactions with biological systems at the molecular level, as well as its scalability for industrial production.
1351621-33-4 (2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide) Related Products
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)
- 2137512-85-5(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)
- 18294-85-4(2-Hydroxyadipic acid)
- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)




